2-methoxy-N-(trifluoromethyl)aniline
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Overview
Description
C8H8F3NO . It is a member of the trifluoromethylbenzenes and is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to an aniline ring. This compound is used in various chemical syntheses and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride followed by reduction to yield the desired aniline derivative . The reaction conditions for these steps include:
Nitration: Using nitric acid and sulfuric acid as reagents.
Reduction: Employing reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for 2-Methoxy-5-(trifluoromethyl)aniline may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Utilizing reducing agents such as iron powder or catalytic hydrogenation.
Substitution: Employing halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to the corresponding aniline derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the preparation of fluorinated compounds.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of a methoxy group.
2-(Trifluoromethyl)aniline: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
2-Methoxy-5-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-5-3-2-4-6(7)12-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
SRVJGCIJJFUGBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(F)(F)F |
Origin of Product |
United States |
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